molecular formula C6H4BF3O2 B116110 3,4,5-Trifluorophenylboronic acid CAS No. 143418-49-9

3,4,5-Trifluorophenylboronic acid

Cat. No.: B116110
CAS No.: 143418-49-9
M. Wt: 175.9 g/mol
InChI Key: UHDDEIOYXFXNNJ-UHFFFAOYSA-N
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Description

3,4,5-Trifluorophenylboronic acid (CAS 143418-49-9) is a fluorinated arylboronic acid with the molecular formula C₆H₄BF₃O₂ and a molecular weight of 175.90 g/mol. It is characterized by three fluorine substituents at the 3-, 4-, and 5-positions of the phenyl ring (meta and para positions), which confer strong electron-withdrawing effects . This compound is commercially available in high purity (≥99%) and is widely used in organic synthesis, particularly as a catalyst for direct amidation reactions . Its discovery in 1996 by Yamamoto et al. marked a breakthrough in catalytic amide bond formation, enabling efficient coupling of carboxylic acids and amines without racemization .

Key applications include:

  • Catalysis: Facilitating dehydrative condensation in peptide synthesis .
  • Suzuki-Miyaura Cross-Coupling: Participating in palladium-catalyzed reactions for biaryl synthesis .
  • Sensors: Acting as an ionophore in glucose-sensing optodes due to its selective binding properties .

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reactions
3,4,5-Trifluorophenylboronic acid is widely used in Suzuki-Miyaura coupling reactions, which are essential for constructing biaryl compounds. The presence of trifluoromethyl groups enhances the electrophilicity of the boronic acid, facilitating the coupling with various aryl halides. This reaction is particularly useful in synthesizing pharmaceuticals and agrochemicals due to its regioselectivity and mild reaction conditions .

Mechanistic Studies
Recent studies have provided mechanistic insights into boron-catalyzed direct amidation reactions using this compound. These studies demonstrate how the compound can form stable complexes that facilitate the reaction between amines and carboxylic acids, leading to efficient amide formation .

Medicinal Chemistry

Antibacterial Agents
Research has shown that derivatives of this compound can act as effective inhibitors against β-lactamases produced by resistant strains of Klebsiella pneumoniae. The incorporation of this compound into new scaffolds has led to promising results in restoring antibiotic susceptibility . The ability to inhibit these enzymes is crucial in combating antibiotic resistance.

GABA Receptor Modulators
The compound has also been explored in the synthesis of benzopyranone derivatives that act as GABA receptor modulators. This application highlights its potential role in developing therapeutic agents for neurological disorders .

Material Science

Liquid Crystal Displays
The unique electronic properties of this compound make it suitable for applications in liquid crystal displays (LCDs). Its stability and dielectric anisotropy are advantageous for enhancing the performance of LCD materials . The compound's ability to form stable complexes aids in the development of advanced materials with tailored properties.

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the successful use of this compound in synthesizing polyfluorinated biphenyls through a palladium-catalyzed coupling reaction. The research highlighted challenges related to side product formation but ultimately showed that optimizing reaction conditions could yield high-purity products suitable for further applications .

Case Study 2: Antibacterial Activity

In a comparative study on novel α-triazolylboronic acids as β-lactamase inhibitors, derivatives containing this compound exhibited significant antibacterial activity against resistant Klebsiella pneumoniae strains. This case underscores the compound's relevance in developing new therapeutic strategies against drug-resistant infections .

Comparison with Similar Compounds

Comparison with Similar Fluorinated Phenylboronic Acids

Structural and Electronic Effects

Fluorine substituents significantly influence the electronic and steric properties of phenylboronic acids. Below is a comparison with structurally related compounds:

Compound Substituent Positions Key Properties
3,4,5-Trifluorophenylboronic acid 3-, 4-, 5- High acidity (low pKa), enhanced catalytic activity, stable boroxine formation .
2,4,6-Trifluorophenylboronic acid 2-, 4-, 6- Symmetric substitution; higher boroxine stability but lower catalytic activity due to steric hindrance .
3,5-Difluorophenylboronic acid 3-, 5- Moderate acidity; used in Suzuki couplings but less effective in amidation .
2,3,4-Trifluorophenylboronic acid 2-, 3-, 4- Prone to rapid protodeborylation, requiring excess equivalents for reactions .
o-Chlorophenylboronic acid 2- Ortho-substitution destabilizes boroxines, enhancing catalytic activity .

Boroxine Stability :

  • The stability of boroxine (trimeric anhydride) intermediates is critical for catalytic cycles. Ortho-substituted analogs (e.g., o-chlorophenylboronic acid) exhibit destabilized boroxines due to steric twisting (11° angle), increasing their catalytic efficiency .
  • This compound forms stable boroxines but maintains high catalytic activity due to fluorine’s electron-withdrawing effects, which lower the pKa of the boronic acid and enhance reactivity .

Catalytic Performance in Amidation Reactions

This compound outperforms other fluorinated analogs in dehydrative amidation:

Catalyst Relative Activity Notes
This compound High Efficient for peptide synthesis; tolerates diverse substrates .
3,5-Difluorophenylboronic acid Moderate Lower acidity reduces activation of carboxylic acids .
2,4,6-Trifluorophenylboronic acid Low Steric hindrance limits interaction with substrates .
Phenylboronic acid Very Low Lacks electron-withdrawing groups, resulting in poor activity .

Mechanistic Insight :
The trifluorinated derivative reacts with carboxylic acids to form acyloxyborane intermediates, which activate amines for nucleophilic attack. Fluorine’s inductive effect accelerates this process by increasing the electrophilicity of the boron center .

Stability and Reactivity in Cross-Coupling Reactions

In Suzuki-Miyaura couplings, fluorine substitution patterns dictate transmetalation efficiency and deboronation rates:

Compound Transmetalation Rate Deboronation Rate Application Suitability
This compound High (150× phenyl) Moderate Ideal for unstable substrates .
2,3,6-Trifluorophenylboronic acid Low Very High Poor coupling efficiency .
2-Fluorophenylboronic acid Moderate (37.5× phenyl) Low Limited to stable systems .

Key Finding : this compound balances transmetalation efficiency and stability, making it superior to ortho-rich analogs like 2,3,6-trifluorophenylboronic acid, which undergoes rapid deboronation .

Biological Activity

3,4,5-Trifluorophenylboronic acid (TFPBA), with the chemical formula C6_6H4_4BF3_3O2_2 and CAS number 143418-49-9, is a boronic acid derivative notable for its unique electronic and steric properties due to the presence of three fluorine atoms. This compound has gained attention in various fields, including medicinal chemistry and materials science, primarily due to its biological activity and potential applications in drug development.

TFPBA is characterized by:

  • Molecular Weight : 175.90 g/mol
  • Melting Point : 275-279 °C
  • Boiling Point : Not specified
  • Hydrophilicity : High (indicated by its high GI absorption)
  • Log P values : Varying results indicate moderate lipophilicity (Log P values range from 0.0 to 1.58) .

The biological activity of TFPBA is largely attributed to its ability to interact with biomolecules through reversible covalent bonding. Boronic acids generally form complexes with diols and amines, which can be exploited in various biochemical applications.

Interaction with Biological Molecules

  • Enzyme Inhibition : TFPBA has been shown to inhibit certain enzymes by forming stable complexes with their active sites. For instance, it interacts effectively with serine proteases and other enzymes that contain diol functionalities.
  • Targeting Cancer Cells : Research indicates that TFPBA can selectively target cancer cells by modulating signaling pathways associated with cell proliferation and apoptosis .

Anticancer Activity

A study highlighted the use of TFPBA in synthesizing polyfluorinated biphenyls, which demonstrated potential anticancer properties. The compound's ability to inhibit cell growth in various cancer cell lines was noted, suggesting a mechanism involving interference with cellular signaling pathways .

Case Studies

  • Synthesis of Polyfluorinated Compounds : In a benchmark reaction involving TFPBA and tetrafluoroiodobenzene, researchers observed a yield of 36% for the desired biphenyl product. This study emphasized the challenges in purification due to side product formation but also showcased the compound's utility in complex organic synthesis .
  • Boronic Acid Complexes : TFPBA has been utilized in studies investigating boronic acid complexes with amines and carboxylic acids. These complexes demonstrated significant stability and potential for further functionalization, indicating a versatile application in drug design .

Data Table: Summary of Biological Activities

Activity Type Observation Reference
Enzyme InhibitionEffective against serine proteases
Anticancer PropertiesSelective inhibition of cancer cell growth
Complex FormationStable complexes with amines and carboxylic acids
Synthesis Yield36% yield in biphenyl synthesis

Q & A

Basic Research Questions

Q. How does the fluorination pattern of 3,4,5-Trifluorophenylboronic acid influence its stability in Suzuki-Miyaura cross-coupling reactions?

The stability of arylboronic acids in cross-coupling reactions depends on the electronic and steric effects of substituents. For this compound, the meta-fluorine substituents reduce protodeboronation rates compared to ortho-fluorinated analogues (e.g., 2,3,4-trifluorophenylboronic acid), which undergo rapid protodeboronation under standard conditions . To ensure reaction completion, excess boronic acid (e.g., 2.4 equivalents) is recommended for substrates prone to degradation .

Q. What are the structural implications of fluorine substitution in this compound for supramolecular assembly?

Fluorine substituents induce local segregation of hydrogen and fluoride atoms, leading to columnar π-stacking arrangements in co-crystals. This parallel molecular organization is driven by weak secondary interactions (e.g., S…S or F…H bonds), which can be leveraged to design supramolecular materials with tailored packing geometries .

Q. How should researchers handle this compound to mitigate safety risks during experiments?

While specific safety data for this compound is limited, analogous boronic acids (e.g., 4-formylphenylboronic acid) require precautions such as working in a fume hood, avoiding inhalation, and using personal protective equipment. Immediate medical consultation is advised upon exposure, and material safety data sheets (SDS) should be reviewed before use .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic efficiency of this compound in direct amidation reactions?

The strong electron-withdrawing effect of trifluoromethyl groups enhances the Lewis acidity of the boron center, facilitating activation of carboxylic acids and amines. This catalytic activity enables polycondensation reactions without requiring stoichiometric coupling reagents. Optimal results are achieved under anhydrous conditions with heating (e.g., 60–80°C) .

Q. How does this compound compare to CF₃-substituted analogues in electronic properties and reactivity?

Fluorine substituents are less electron-withdrawing than CF₃ groups but still enhance boronic acid reactivity by polarizing the B–O bond. Computational studies (e.g., DFT/B3LYP) show that fluorine substitution lowers the LUMO energy, increasing electrophilicity and improving binding affinity for diols or amines in sensing applications .

Q. What strategies optimize the use of this compound in chiroptical sensing of alcohols?

Selection criteria include evaluating ortho-substituted boronic acids to minimize steric hindrance and enhance binding specificity. Principal component analysis (PCA) of structural features (e.g., substituent electronegativity, steric bulk) can guide substrate selection. For example, fluorinated derivatives improve sensitivity due to their polarized boron centers .

Q. How does this compound perform in lithium-ion battery electrolytes as an organoboron additive?

Fluorinated boronic acids act as anion receptors, improving ionic conductivity by complexing with PF₆⁻ or BF₄⁻ ions. Spectroscopic studies (e.g., Raman, NMR) confirm anion coordination via B–F interactions, which stabilize electrolyte formulations at high voltages (>4.5 V) .

Q. Methodological Recommendations

  • Synthesis Optimization : Use Pd(PPh₃)₄ or Pd(dba)₂ catalysts in Suzuki reactions to minimize side reactions. Monitor protodeboronation via HPLC or NMR .
  • Crystallography : Single-crystal X-ray diffraction can resolve π-stacking patterns in supramolecular assemblies .
  • Computational Modeling : Employ DFT calculations to predict electronic properties and reaction pathways for fluorinated boronic acids .

Properties

IUPAC Name

(3,4,5-trifluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BF3O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDDEIOYXFXNNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)F)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370438
Record name 3,4,5-Trifluorophenylboronic acid
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Molecular Weight

175.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143418-49-9
Record name (3,4,5-Trifluorophenyl)boronic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(3,4,5-trifluorophenyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,5-Trifluorophenylboronic acid
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Record name (3,4,5-trifluorophenyl)boronic acid
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Synthesis routes and methods

Procedure details

A nitrogen- or argon-inertized reactor was initially charged with 83.2 g (3.42 mol) of magnesium turnings and then 1646.2 g of dry, unstabilized tetrahydrofuran were added. 30 g (0.14 mol) of 3,4,5-trifluorobromobenzene were added dropwise at 25° C. with stirring and the startup of the Grignard reaction was awaited. The startup of the Grignard reaction was perceptible by a spontaneous temperature increase to approx. 32° C. Subsequently, 571.9 g (2.71 mol) of further 3,4,5-trifluorobromobenzene were metered in at 25-35° C. within 5 h. To complete the reaction, the mixture was stirred at 25-30° C. for a further 2 h. A 2nd reactor was initially charged with a solution of 328.0 g (3.16 mol) of trimethyl borate and 452 g of dry, unstabilized tetrahydrofuran, which were precooled to −5° C. Thereafter, the Grignard solution was metered in from the 1st reactor within 2.5 h. The excess magnesium remained in the 1st reactor. After the metered addition had ended, the mixture was stirred at 20-25° C. for another 2 h. For hydrolysis, 1326.1 g (2.76 mol) of 7.6% hydrochloric acid were then metered in at 25° C., after which the mixture was stirred at 25° C. for another 1 h. The mixture was heated to 50° C. and the phases were separated. Thereafter, the organic phase was re-extracted with 603.9 g of water at 50° C. and the washing water phase was removed again. Subsequently, the organic phase was concentrated by distilling off a tetrahydrofuran/water mixture. This afforded 1032.6 (82%) of a 40% solution of 3,4,5-trifluorophenylboronic acid in tetrahydrofuran, which was used directly for the subsequent reactions.
[Compound]
Name
argon-inertized
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
83.2 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
571.9 g
Type
reactant
Reaction Step Three
Quantity
328 g
Type
reactant
Reaction Step Four
Quantity
1326.1 g
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3,4,5-Trifluorophenylboronic acid
3,4,5-Trifluorophenylboronic acid

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